[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride
Overview
Description
[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₇NOS·HCl and a molecular weight of 211.32 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride typically involves the reaction of 2-thienylmethyl chloride with piperidin-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and pathways .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
- [1-(2-Thienylmethyl)piperidin-3-yl]methanol
- [1-(2-Thienylmethyl)piperidin-3-yl]methanol acetate
- [1-(2-Thienylmethyl)piperidin-3-yl]methanol sulfate
Uniqueness:
Properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11;/h2,4,6,10,13H,1,3,5,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMJRHOLCHTKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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